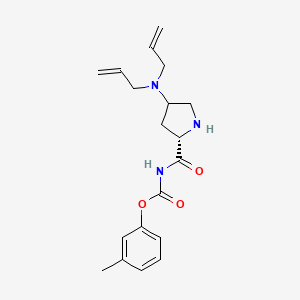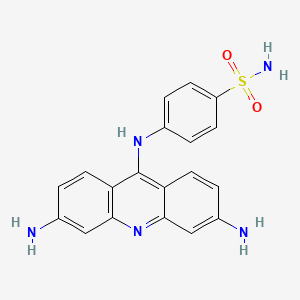
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of dichloro, fluorophenyl, and nitrophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions using reagents like chlorinating agents, fluorinating agents, and nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride, fluorinating agents like elemental fluorine, and nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole has various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development for its pharmacological properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- 3-(2,4-Dichloro-5-fluorophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole
- 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methylphenyl)-4,5-dihydro-1,2-oxazole
Uniqueness
The uniqueness of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
| 649556-44-5 | |
Fórmula molecular |
C15H9Cl2FN2O3 |
Peso molecular |
355.1 g/mol |
Nombre IUPAC |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
Clave InChI |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

